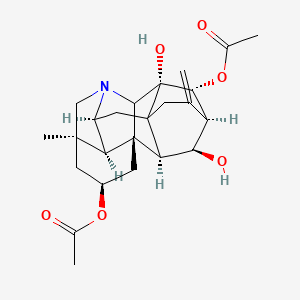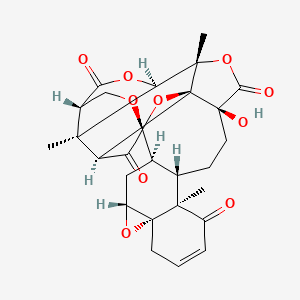![molecular formula C25H24ClFN8O2S2 B10825244 1-[6-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1,3-benzothiazol-2-yl]-3-(2-morpholin-4-ylethyl)urea;hydrochloride](/img/structure/B10825244.png)
1-[6-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1,3-benzothiazol-2-yl]-3-(2-morpholin-4-ylethyl)urea;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SAR125884 hydrochlorid (1116743-46-4 (free base)) is a potent and selective MET kinase inhibitor with a favorable preclinical toxicity profile. It has an IC50 value of 4.2 nM, indicating its high efficacy in inhibiting the MET receptor tyrosine kinase . This compound is primarily used in scientific research and drug development, particularly in the study of cancer and other diseases where MET signaling plays a crucial role .
Preparation Methods
The synthesis of SAR125884 hydrochlorid involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
SAR125884 hydrochlorid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
SAR125884 hydrochlorid is widely used in scientific research due to its potent inhibitory effects on MET kinase. Some of its applications include:
Cancer Research: The compound is used to study the role of MET signaling in cancer progression and to develop targeted therapies for MET-dependent tumors.
Drug Development: SAR125884 hydrochlorid serves as a lead compound in the development of new drugs targeting MET kinase.
Biological Studies: Researchers use the compound to investigate the biological functions of MET kinase in various cellular processes.
Industrial Applications: The compound is used in the development of diagnostic tools and assays for detecting MET activity.
Mechanism of Action
SAR125884 hydrochlorid exerts its effects by selectively inhibiting the MET receptor tyrosine kinase. The compound binds to the ATP-binding site of MET, preventing its autophosphorylation and subsequent activation of downstream signaling pathways . This inhibition leads to the suppression of MET-dependent cellular processes, such as proliferation, migration, and survival . The molecular targets and pathways involved include the MET receptor, its downstream effectors, and various signaling cascades that regulate cellular functions .
Comparison with Similar Compounds
SAR125884 hydrochlorid is unique due to its high selectivity and potency as a MET kinase inhibitor. Similar compounds include:
Properties
Molecular Formula |
C25H24ClFN8O2S2 |
|---|---|
Molecular Weight |
587.1 g/mol |
IUPAC Name |
1-[6-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1,3-benzothiazol-2-yl]-3-(2-morpholin-4-ylethyl)urea;hydrochloride |
InChI |
InChI=1S/C25H23FN8O2S2.ClH/c26-17-3-1-16(2-4-17)19-7-8-22-30-31-25(34(22)32-19)37-18-5-6-20-21(15-18)38-24(28-20)29-23(35)27-9-10-33-11-13-36-14-12-33;/h1-8,15H,9-14H2,(H2,27,28,29,35);1H |
InChI Key |
OUVSPLQRPOOILY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC(=O)NC2=NC3=C(S2)C=C(C=C3)SC4=NN=C5N4N=C(C=C5)C6=CC=C(C=C6)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-dimethylpropanoyloxymethyl 6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride](/img/structure/B10825167.png)






![[3-Acetyloxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B10825213.png)
![(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-17-[(5R)-4,5,6-trihydroxy-6-methylheptan-2-yl]-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10825214.png)


![Morpholine, 4-[3-(2-chloro-4-pyridinyl)-3-[4-(1,1-dimethylethyl)phenyl]-1-oxo-2-propenyl]-(9CI); 3-(2-Chloro-4-pyridinyl)-3-[4-(1,1-dimethylethyl)phenyl]-1-(4-morpholinyl)-2-propen-1-one; Bimalin; Pyrimorph](/img/structure/B10825226.png)
![(10-Acetyloxy-9,19-dihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl) acetate](/img/structure/B10825231.png)
![b-D-Glucopyranoside,2-(acetyloxy)-1-[[[3-(4-hydroxyphenyl)-1-oxo-2-propenyl]oxy]methyl]ethyl,[S-(E)]-](/img/structure/B10825245.png)
